(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol hydrochloride, also known as 3-amino-5,7-dimethyladamantan-1-ol hydrochloride, is a chemical compound characterized by its unique adamantane structure. The molecular formula for this compound is CHClNO, with a molecular weight of 231.76 g/mol. The compound features a hydroxyl group (-OH) and an amino group (-NH) attached to the adamantane framework, which contributes to its biological activity and potential applications in pharmaceuticals .
Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. The conditions typically involve strong bases or acids to facilitate substitution reactions .
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol hydrochloride has been primarily studied for its role in synthesizing inhibitors with antihyperglycemic properties. Its mechanism of action likely involves modulation of glucose metabolism pathways, making it a candidate for therapeutic applications in managing diabetes . The compound has shown potential interactions with various biochemical pathways related to glucose homeostasis.
The synthesis of (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol hydrochloride typically involves several steps:
These methods can be optimized for higher yields and cost-effectiveness in industrial settings, often achieving yields exceeding 80% .
The primary applications of (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol hydrochloride include:
Its unique adamantane structure allows for modifications that can enhance its pharmacological properties .
Studies involving (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol hydrochloride have focused on its interaction with glucose metabolism pathways. The compound's ability to modulate these pathways suggests it may influence insulin sensitivity and glucose uptake in cells. Further research is needed to elucidate the specific mechanisms and potential therapeutic benefits of this compound in metabolic disorders .
Several compounds share structural similarities with (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-Amino-5,7-dimethyladamantan-1-ol | 63971-25-5 | 0.96 |
| 3-Aminoadamantan-1-ol hydrochloride | 6240-03-5 | 0.96 |
| 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride | 1403864-74-3 | 0.92 |
| 3-(1-Aminopropyl)adamantan-1-ol hydrochloride | 185378-81-8 | 0.89 |
The uniqueness of (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol hydrochloride lies in its specific stereochemistry and functional groups that contribute to its distinct biological activity compared to other similar compounds. This stereochemical configuration may influence its binding affinity and efficacy as a therapeutic agent .